1,1'-Oxybis[2,3,5,6-tetrabromo-4-(chloromethyl)benzene]
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Overview
Description
1,1’-Oxybis[2,3,5,6-tetrabromo-4-(chloromethyl)benzene] is a brominated organic compound known for its flame-retardant properties. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine and chloromethyl groups. This compound is used in various industrial applications due to its stability and effectiveness in preventing combustion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Oxybis[2,3,5,6-tetrabromo-4-(chloromethyl)benzene] typically involves the bromination of 1,1’-oxybis[4-(chloromethyl)benzene]. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound involves large-scale bromination processes, often using continuous flow reactors to maintain consistent reaction conditions and high yields. The process is optimized to minimize by-products and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-Oxybis[2,3,5,6-tetrabromo-4-(chloromethyl)benzene] undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The bromine atoms can participate in redox reactions, although these are less common due to the stability of the brominated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used to replace the chloromethyl groups with other nucleophiles.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although the reaction conditions need to be carefully controlled to prevent degradation of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of derivatives with different functional groups replacing the chloromethyl groups.
Scientific Research Applications
1,1’-Oxybis[2,3,5,6-tetrabromo-4-(chloromethyl)benzene] has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex brominated compounds.
Biology: Investigated for its potential effects on biological systems, particularly in studies related to its flame-retardant properties.
Medicine: Explored for its potential use in drug delivery systems due to its stability and ability to form stable complexes with other molecules.
Industry: Widely used as a flame retardant in plastics, textiles, and other materials to enhance fire resistance.
Mechanism of Action
The mechanism by which 1,1’-Oxybis[2,3,5,6-tetrabromo-4-(chloromethyl)benzene] exerts its flame-retardant effects involves the release of bromine radicals upon heating. These radicals interfere with the combustion process by reacting with free radicals generated during the burning of materials, thereby inhibiting the propagation of the flame. The molecular targets include the reactive intermediates in the combustion process, and the pathways involved are primarily radical-mediated chain reactions.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-Oxybis[2,3,4,6-tetrabromobenzene]
- Pentabromophenyl ether
- Decabromodiphenyl ether
Uniqueness
1,1’-Oxybis[2,3,5,6-tetrabromo-4-(chloromethyl)benzene] is unique due to the presence of both bromine and chloromethyl groups, which enhance its flame-retardant properties compared to other brominated compounds. The combination of these functional groups allows for more effective inhibition of the combustion process, making it a valuable compound in fire safety applications.
Properties
CAS No. |
62584-48-9 |
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Molecular Formula |
C14H4Br8Cl2O |
Molecular Weight |
898.3 g/mol |
IUPAC Name |
1,2,4,5-tetrabromo-3-(chloromethyl)-6-[2,3,5,6-tetrabromo-4-(chloromethyl)phenoxy]benzene |
InChI |
InChI=1S/C14H4Br8Cl2O/c15-5-3(1-23)6(16)10(20)13(9(5)19)25-14-11(21)7(17)4(2-24)8(18)12(14)22/h1-2H2 |
InChI Key |
AASVQNPLPRBFNC-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=C(C(=C(C(=C1Br)Br)OC2=C(C(=C(C(=C2Br)Br)CCl)Br)Br)Br)Br)Cl |
Origin of Product |
United States |
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